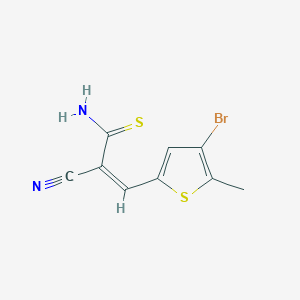

![molecular formula C13H9FN2 B5602970 3-(4-氟苯基)咪唑并[1,5-a]吡啶](/img/structure/B5602970.png)

3-(4-氟苯基)咪唑并[1,5-a]吡啶

描述

Synthesis Analysis

The synthesis of imidazo[1,5-a]pyridines involves various strategies, including three-component coupling reactions and palladium-catalyzed C-H amination. In one method, 3-(4-Fluorophenyl)imidazo[1,5-a]pyridine can be synthesized through a series of reactions starting from pyridin-4-ol and 4-bromo-2-fluoroaniline, involving steps like nitration, chlorination, N-alkylation, reduction, and condensation (Wang et al., 2016).

Molecular Structure Analysis

The molecular structure of 3-(4-Fluorophenyl)imidazo[1,5-a]pyridine and its derivatives can significantly influence their emission and fluorescence properties. For example, the imidazole ring in these compounds makes specific dihedral angles with the pyridine and fluorophenyl rings, which can affect their photophysical characteristics (Koch et al., 2009).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including regioselective fluorination, which can be achieved using certain fluorinating reagents under aqueous conditions. This process can significantly affect the chemical properties and reactivity of the imidazo[1,5-a]pyridine core (Liu et al., 2015).

科学研究应用

脂质体模型中的光物理研究

咪唑并[1,5-a]吡啶已被用作开发各种领域的辐射化合物(包括光电、配位化学、传感器和化学生物学)的支架。由于其紧凑的形状和显着的光物理性质,它成为细胞膜探针的理想选择。此性质对于研究膜动力学、水化和流动性至关重要,而这些对于监测细胞健康和探索生物化学途径至关重要。一项研究重点介绍了五种咪唑并[1,5-a]吡啶基荧光团的合成及其在脂质双层中的成功嵌入,表明它们作为荧光膜探针的潜力 (Renno 等,2022)。

荧光转换和 pH 传感器

咪唑并[1,5-a]吡啶鎓离子被认为是高辐射且水溶性的荧光团,在荧光转换中显示出潜力,使其适合作为具有双重发射途径的 pH 传感器。它们的辐射性质可通过合成改性显著改变,提供对 pH 变化有反应的不同去激发途径 (Hutt 等,2012)。

荧光性质增强

咪唑并[1,2-a]吡啶和嘧啶作为有机荧光团,因其具有各种取代基的增强发光性质而受到研究。已假定并证明羟甲基的加入可增强荧光强度,使其适用于生物标记物和光化学传感器 (Velázquez-Olvera 等,2012)。

具有大斯托克斯位移的低成本发射体

咪唑并[1,5-a]吡啶衍生物已被合成,作为具有大斯托克斯位移的低成本发射体。这些化合物具有特定范围内的吸收和发射最大值,使其适用于光电和分散在树脂中的发光材料的应用 (Volpi 等,2017)。

抗病毒特性

咪唑并[1,2-a]吡啶衍生物已显示出作为抗病毒剂的潜力。例如,该类别中的某些化合物对牛病毒性腹泻病毒 (BVDV) 和丙型肝炎病毒 (HCV) 表现出抑制特性,表明它们在抗病毒药物开发中的潜力 (Enguehard-Gueiffier 等,2013)。

作用机制

未来方向

Imidazo[1,5-a]pyridine derivatives have great potential in several research areas, from materials science to the pharmaceutical field . In recent years, many promising innovations have been reported in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging . Further investigations on the use of the imidazo[1,5-a]pyridine scaffold are encouraged .

属性

IUPAC Name |

3-(4-fluorophenyl)imidazo[1,5-a]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FN2/c14-11-6-4-10(5-7-11)13-15-9-12-3-1-2-8-16(12)13/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDEMGEUZLQDRSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=C(N2C=C1)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

14.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24804729 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}propanoic acid](/img/structure/B5602895.png)

![2-methoxy-4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenyl methyl carbonate](/img/structure/B5602898.png)

![N-mesityl-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5602915.png)

![4-{4-[(2-hydroxyethyl)thio]benzoyl}-5-methyl-1-(3-methylphenyl)-2-piperazinone](/img/structure/B5602928.png)

![4-methoxy-2,5-dimethyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5602936.png)

![4-({2-[(2,4-dichlorobenzyl)oxy]benzylidene}amino)-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5602943.png)

![N-[2-(4-phenylpyrimidin-2-yl)ethyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5602950.png)

![2-[({5-[1-(cyclohexylcarbonyl)piperidin-4-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)(methyl)amino]ethanol](/img/structure/B5602966.png)

![2-[1-phenyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]-2-propanol](/img/structure/B5602967.png)

![4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-N-ethyl-6-methyl-2-pyrimidinamine](/img/structure/B5602983.png)

![N-{4-[acetyl(methyl)amino]phenyl}-5-chloro-2-methoxybenzamide](/img/structure/B5602993.png)